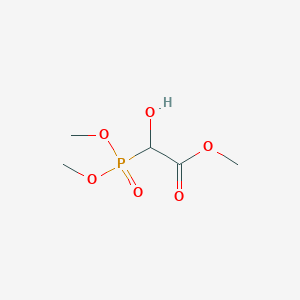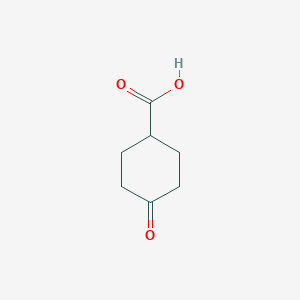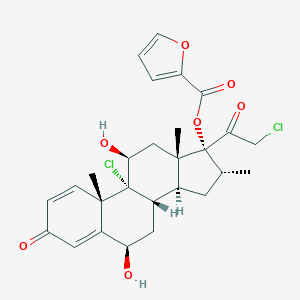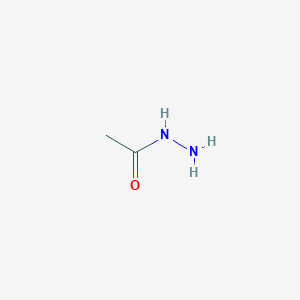
2,4,6-トリ(4-ピリジル)-1,3,5-トリアジン
概要
説明
2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) is an organic compound belonging to the triazine family. It is a heterocyclic aromatic compound that has been used extensively in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. TPT has a wide range of applications, including in the synthesis of other compounds, as an inhibitor of enzymes, and as a fluorescent probe for imaging.
科学的研究の応用
ピリジンおよびピリミジンの合成
この化合物は、官能化2,4,6-トリアリールピリジンおよびピリミジンの合成において重要な役割を果たします . このプロセスには、市販されている芳香族ケトン、アルデヒド、およびヘキサメチルジシラザン(HMDS)が、マイクロ波照射下で窒素源として使用されます . この多成分合成経路は、ルイス酸が6員環ヘテロ環を選択的に合成する際に重要な役割を果たすことを示しています .
金属錯体の形成
この化合物は、モノ核およびポリ核Fe(III)またはMn(II)錯体の形成に使用されます . ポリピリジル配位子2,4,6-トリス(2-ピリジル)-s-トリアジン(tpt)を、様々な溶媒中で、異なる反応条件下で、特定のFe(III)またはMn(II)前駆体と反応させることにより、配位子の驚くべき配位特性が示されます .
磁気特性
Fe(III)-tptおよびMn(II)-tpt化合物は、ポリ核配位クラスター化合物に対して、支配的な反強磁性結合を示します . この特性は、磁性および材料科学の分野で役立ちます。
生物学的特性
Mn(II)-tpt錯体は、微生物による酵素の生成において、効率的な触媒特性を示します . これは、Fusarium gibbosum CNMN FD 12またはTrichoderma koningii Oudemans CNMN FD 15菌株における細胞外プロテアーゼの合成に関するものです .
工業的用途
Mn(II)-tpt錯体である化合物6および7は、食品、洗剤、製薬業界など、幅広い用途を持つタンパク質分解酵素を生成するために使用できます .
作用機序
Safety and Hazards
特性
IUPAC Name |
2,4,6-tripyridin-4-yl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-7-19-8-2-13(1)16-22-17(14-3-9-20-10-4-14)24-18(23-16)15-5-11-21-12-6-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYFVSIIYILRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195150 | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42333-78-8 | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042333788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42333-78-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRI(4-PYRIDINYL)-1,3,5-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C77ZP73CEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine?
A1: 2,4,6-Tri(4-pyridyl)-1,3,5-triazine, often abbreviated as TPT, has the molecular formula C18H12N6 and a molecular weight of 312.33 g/mol.
Q2: What spectroscopic data is available for characterizing TPT?
A2: TPT can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule, respectively. []* UV-Vis Spectroscopy: This technique reveals the electronic transitions within the molecule and can be used to determine the band gap of TPT-containing materials. [, , ]* IR Spectroscopy: IR spectra show characteristic vibrational frequencies for the various functional groups present in TPT. [, ]
Q3: What are the notable applications of TPT in materials science?
A4: TPT is widely employed in materials science due to its ability to form diverse supramolecular structures. Its applications include:* Metal-Organic Frameworks (MOFs): TPT acts as a robust organic linker in the construction of MOFs, leading to porous materials with applications in gas storage, separation, and catalysis. [, , , , ]* Photochromic Materials: TPT exhibits photochromic properties, changing color upon exposure to light. This characteristic makes it valuable for developing light-sensitive materials and devices. [, , , ]* Semiconductor Materials: TPT-containing compounds, particularly cuprous halides, demonstrate semiconducting properties, making them suitable for applications in optoelectronics and photocatalysis. []
Q4: Does TPT exhibit catalytic activity?
A5: While not inherently catalytic, TPT plays a crucial role in enhancing the catalytic activity of materials it's incorporated into. For instance, in polyoxometalate-based MOFs, TPT acts as a photosensitizer, facilitating photocatalytic reactions such as the reduction of nitroarenes. [, ]
Q5: How does the structure of TPT contribute to the catalytic applications of the materials it forms?
A6: TPT's rigid, planar structure and its ability to coordinate with metal ions make it an ideal building block for creating porous MOFs. These MOFs can act as hosts for catalytically active species, providing a high surface area for reactions to occur. The nitrogen atoms in TPT's pyridine rings can also participate in hydrogen bonding and π-π interactions, further influencing the catalytic activity and selectivity of the materials. [, , , ]
Q6: How is computational chemistry employed in understanding TPT and its derivatives?
A7: Computational methods prove invaluable in studying TPT and its derivatives. * Density Functional Theory (DFT): DFT calculations help understand electronic structures, band gaps, and optical properties of TPT-containing materials, guiding the design of new materials with tailored properties. [, , , ]* Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of TPT in solution and its interactions with other molecules, aiding in understanding self-assembly processes and host-guest interactions. [, , ]
Q7: How do modifications to the TPT structure impact its properties?
A8: Modifications to the TPT structure, such as N-alkylation or the introduction of electron-donating or withdrawing groups, can significantly impact its properties. These changes can influence:* Solubility: N-alkylation can enhance the solubility of TPT in organic solvents. []* Electronic Properties: Electron-donating or withdrawing groups can alter the electron density of the TPT core, influencing its redox properties and interactions with guest molecules. [, , ]* Coordination Behavior: Modifications to the pyridine rings can affect the coordination geometry and stability of TPT complexes with metal ions. [, , ]
Q8: What analytical methods are commonly used to characterize TPT and its derivatives?
A10: Several analytical techniques are employed to characterize TPT and its derivatives:* X-ray Crystallography: Single-crystal X-ray diffraction is crucial for determining the solid-state structures of TPT-containing MOFs and other crystalline materials. [, , , , , , ]* Powder X-ray Diffraction (PXRD): PXRD provides information about the crystallinity and phase purity of TPT-containing materials. [, ]* Gas Adsorption Analysis: This technique measures the surface area, pore size distribution, and gas uptake capacity of porous TPT-based materials, particularly MOFs. [, , ]* Mass Spectrometry: ESI-MS is often used to determine the molecular weight and identify fragments of TPT-containing complexes. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)
![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)










